molecular formula C9H12FN B13188567 N-ethyl-5-fluoro-2-methylaniline

N-ethyl-5-fluoro-2-methylaniline

Cat. No.: B13188567
M. Wt: 153.20 g/mol
InChI Key: VDCQUYQMNAQQHL-UHFFFAOYSA-N
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Description

N-ethyl-5-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an ethylamine. For example, 5-fluoro-2-methylbromobenzene can be reacted with ethylamine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include steps such as halogenation, nucleophilic substitution, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

N-ethyl-5-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-fluoro-2-methylaniline is unique due to the specific positioning of the ethyl, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-ethyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

VDCQUYQMNAQQHL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)F)C

Origin of Product

United States

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